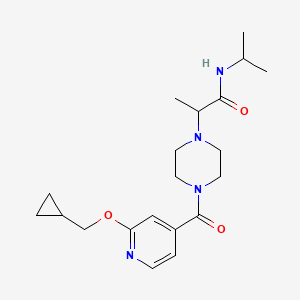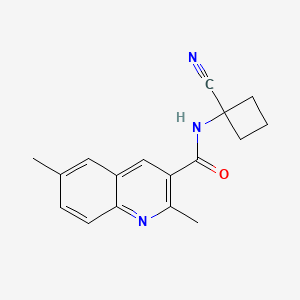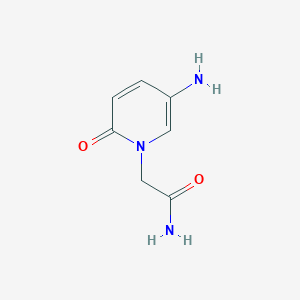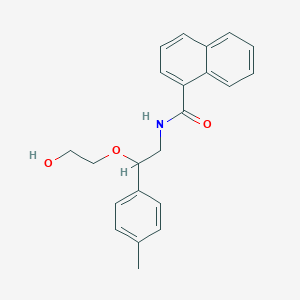
1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the growth and survival of cancer cells.
Aplicaciones Científicas De Investigación
Synthesis and Enzyme Inhibition
A notable application of cyclic urea derivatives, akin to the compound , is observed in the synthesis of tetrahydropyrimidine-5-carboxylates, which exhibit significant inhibition profiles against physiologically relevant enzymes. These compounds, derived from urea and other reactants, have been tested for their ability to inhibit carbonic anhydrase (CA) isozymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating effective inhibition with low Ki values. Such inhibitors are of interest in the development of therapeutic agents for conditions associated with enzyme dysregulation (Sujayev et al., 2016).
Antioxidant Activity
Another area of research focuses on the antioxidant properties of urea derivatives. By condensing urea with other chemical compounds, researchers have synthesized novel pyrimidinone derivatives and screened them for antioxidant activity. This synthesis highlights the potential of urea derivatives in contributing to antioxidant research, which is crucial for combating oxidative stress-related diseases (George et al., 2010).
Antibacterial Activity
Urea derivatives also exhibit significant antibacterial activity, as demonstrated by the synthesis and screening of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. These compounds have shown potent inhibitory effects on bacterial DNA polymerase III and the growth of Gram-positive bacteria in culture. Such findings underscore the potential of urea derivatives in developing new antibacterial agents (Zhi et al., 2005).
Environmental Degradation
In the environmental sciences, research on the degradation of chlorimuron-ethyl by Aspergillus niger has provided insights into the microbial transformation and degradation pathways of urea-based herbicides in agricultural settings. This study highlights the role of microbial organisms in mitigating the environmental impact of such herbicides, offering a potential avenue for bioremediation strategies (Sharma et al., 2012).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O4/c1-26-15-3-2-13(19)10-14(15)23-18(25)20-4-7-28-17-11-16(21-12-22-17)24-5-8-27-9-6-24/h2-3,10-12H,4-9H2,1H3,(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATWFLHFYGICEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2R)-2-Methoxycyclohexyl]methanamine;hydrochloride](/img/structure/B2564667.png)



![2-Spiro[2.5]octan-8-ylethanol](/img/structure/B2564671.png)
![2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2564672.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide](/img/structure/B2564676.png)
![5-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2564677.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2564682.png)
![N-(3-(methylthio)phenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2564686.png)